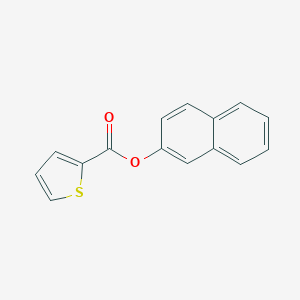

naphthalen-2-yl thiophene-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

naphthalen-2-yl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNMIWFFBATZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Properties of Naphthalene-Thiophene Ester Derivatives

The following technical guide details the electronic, photophysical, and synthetic properties of naphthalene-thiophene ester derivatives. It is structured for researchers in materials science and drug discovery, focusing on the interplay between molecular design and functional performance.

Technical Whitepaper & Experimental Guide

Executive Summary & Architectural Logic

Naphthalene-thiophene ester derivatives represent a versatile class of Donor-Acceptor (D-A) systems. Their utility spans two distinct but overlapping fields: organic electronics (where they function as semiconductors and liquid crystals) and pharmaceuticals (where they serve as fluorescent probes or bioactive pharmacophores).

The core electronic behavior of these molecules is governed by the interaction between the electron-rich thiophene (donor) and the rigid, planar naphthalene moiety. The ester linkage (-COO-) or substituent plays a critical dual role:

-

Electronic Modulation: It acts as an electron-withdrawing group (EWG), lowering the LUMO energy and facilitating Intramolecular Charge Transfer (ICT).

-

Supramolecular Engineering: It introduces dipole moments that direct solid-state packing (herringbone vs.

-stacking) and enhances solubility in organic solvents or biological media.

Electronic Structure & Photophysics[1][2]

Frontier Molecular Orbitals (FMO)

The electronic efficacy of these derivatives relies on the tuning of the HOMO-LUMO gap (

-

HOMO Localization: Predominantly distributed over the thiophene ring due to its high electron density (

-excessive). -

LUMO Localization: Delocalized across the naphthalene and the electron-withdrawing ester group.

-

The Ester Effect: The presence of an ester group attached to the conjugated backbone (either on the naphthalene or thiophene unit) inductively pulls electron density. This stabilizes the LUMO more than the HOMO, resulting in a narrowed bandgap (typically 2.8 – 3.2 eV for small molecules) compared to non-esterified counterparts.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, these molecules exhibit strong ICT from the thiophene donor to the naphthalene-ester acceptor.

-

Solvatochromism: The emission spectrum typically shows a bathochromic (red) shift in polar solvents (e.g., DMSO vs. Hexane), confirming the polarized nature of the excited state.

-

Stokes Shift: Large Stokes shifts (>80 nm) are common, which is advantageous for fluorescence imaging as it minimizes self-absorption.

Data Summary: Electronic Parameters

Table 1: Comparative Electronic Properties of Core Units vs. Hybrid Ester Derivative

| Parameter | Naphthalene (Ref) | Thiophene (Ref) | Naph-Thio Ester Hybrid | Impact of Ester |

| HOMO (eV) | -6.1 | -6.4 | -5.4 to -5.8 | Raised by conjugation |

| LUMO (eV) | -1.3 | -0.6 | -2.8 to -3.2 | Lowered by EWG (Ester) |

| Bandgap ( | ~4.8 eV | ~5.8 eV | 2.2 - 3.0 eV | Significantly Narrowed |

| Fluorescence | UV (Weak) | UV (Weak) | Blue/Green (Strong) | ICT-enhanced emission |

| Dipole Moment | 0 D | 0.5 D | > 4.0 D | Directed packing/Solubility |

Visualization of Structure-Property Relationships

The following diagram illustrates the mechanistic flow from molecular structure to observed electronic and biological properties.

Caption: Logic flow detailing how the donor-acceptor architecture modulates orbital levels to achieve semiconducting and fluorescent properties.

Experimental Protocols

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative Naphthalene-Thiophene Ester (e.g., Ethyl 5-(naphthalen-2-yl)thiophene-2-carboxylate). This modular approach ensures high purity and regioselectivity.

Reagents:

-

A: 2-Naphthaleneboronic acid (1.2 eq)

-

B: Ethyl 5-bromothiophene-2-carboxylate (1.0 eq)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. This prevents oxidative deactivation of the Pd(0) catalyst.

-

Dissolution: Add Reagent B (Bromide) and the Catalyst to the flask. Dissolve in the Toluene/Ethanol mixture. Stir for 10 mins at Room Temperature (RT).

-

Addition: Add Reagent A (Boronic Acid) followed by the Base solution.

-

Reflux: Heat the mixture to 90°C under vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 9:1).

-

Work-up: Cool to RT. Extract with Dichloromethane (DCM) x3. Wash combined organic layers with brine, dry over MgSO

, and concentrate under reduced pressure. -

Purification: Purify via silica gel column chromatography. The ester functionality typically makes the product less polar than the boronic acid but more polar than the bromide.

Electrochemical Characterization (Cyclic Voltammetry)

To validate the HOMO/LUMO levels described in Section 2.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

) in anhydrous Acetonitrile. -

Electrodes:

-

Working: Glassy Carbon (polished with alumina).

-

Counter: Platinum wire.

-

Reference: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium).

-

-

Procedure: Scan rate 100 mV/s. Measure the onset oxidation (

) and reduction ( -

Calculation:

Applications in Research & Industry

Organic Electronics (OFETs & OLEDs)

The planar structure of naphthalene-thiophene esters facilitates

-

Use Case: Solution-processable semiconductors for flexible Organic Field-Effect Transistors (OFETs).

-

Mechanism: The ester group promotes "edge-to-face" or "brickwork" packing, which can inhibit the formation of H-aggregates (which quench fluorescence) in favor of J-aggregates or slip-stacked structures that support charge transport.

Drug Development & Bio-Imaging

For the pharmaceutical audience, these derivatives act as "turn-on" fluorescent probes.

-

Target: Detection of esterase activity or specific metal ions (e.g., Zn

) in cells. -

Mechanism: The ester bond can be cleaved by intracellular esterases. This cleavage alters the electron-withdrawing nature of the substituent, shifting the fluorescence emission wavelength (ratiometric sensing). This allows researchers to track drug delivery or metabolic activity in real-time.

Synthesis Workflow Visualization

Caption: Step-by-step Suzuki coupling workflow for synthesizing high-purity naphthalene-thiophene ester derivatives.

References

-

Electronic Spectral and Photophysical Properties of Conjugated Naphthalene–Thiophene Oligomers. Source: Royal Society of Chemistry (RSC) [Link]

-

The Role of Fused Thiophene and Naphthalene Diimide in Shaping Optical and Electrical Properties. Source: Organic Electronics (Elsevier) [Link][1]

-

Naphthalene-Thiophene Hybrid Molecule as a Fluorescent Logic Gate. Source: Dalton Transactions (NIH/PubMed) [Link]

-

Synthesis and Photophysical Studies of Fluorescent Naphthalene Derivatives. Source: Scientific Reports (Nature) [Link]

Sources

safety data sheet SDS naphthalen-2-yl thiophene-2-carboxylate

Technical Safety & Handling Guide: Naphthalen-2-yl Thiophene-2-carboxylate

Part 1: Chemical Identity & Strategic Significance

Compound Name: Naphthalen-2-yl thiophene-2-carboxylate CAS Number: 38281-71-9 Synonyms: 2-Naphthyl thiophene-2-carboxylate; "Probe 1" (H₂S Sensing Context) Molecular Formula: C₁₅H₁₀O₂S Molecular Weight: 254.30 g/mol

Research Context & Application

This compound is primarily utilized as a fluorogenic and chromogenic probe for the detection of Hydrogen Sulfide (H₂S) in biological systems and food chemistry (e.g., wine fermentation analysis). Its utility stems from a specific chemical reactivity: the ester bond is susceptible to nucleophilic attack by hydrosulfide ions (HS⁻), resulting in the cleavage of the molecule.

-

The Mechanism: The non-fluorescent ester undergoes thiolysis to release 2-naphthol , which exhibits strong fluorescence and a colorimetric shift (colorless to yellow) in aqueous media.

-

Implication for Safety: The safety profile of this compound is a hybrid of the intact ester and its hydrolysis products. Researchers must treat the compound as a "pro-drug" of 2-naphthol.

Part 2: Hazard Identification & Toxicology (Derived)

Note: Specific toxicological data for the intact ester is limited. The following classification is derived from Structure-Activity Relationships (SAR) and the known toxicity of its metabolic/hydrolysis products: 2-Naphthol (CAS 135-19-3) and Thiophene-2-carboxylic acid (CAS 527-72-0).

GHS Classification (Theoretical)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage (driven by 2-naphthol release). |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life. |

Toxicological Rationale

-

Hydrolysis Risk: Upon contact with mucosal membranes (eyes, lungs, GI tract), esterases or spontaneous hydrolysis release 2-naphthol .

-

2-Naphthol Toxicity: Known to be a severe eye irritant and a skin sensitizer. It is also highly toxic to aquatic organisms (LC50 ~3.5 mg/L in fish).

-

Thiophene Moiety: Thiophene derivatives are generally mild irritants but can exhibit hepatotoxicity at high chronic doses.

Part 3: Handling, Storage, & Stability

The "Probe Paradox": The very property that makes this compound useful (sensitivity to nucleophiles/hydrolysis) makes it unstable during storage.

Storage Protocol

-

Temperature: -20°C (Long-term); 2-8°C (Short-term/Active use).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen and moisture promote premature hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps to prevent photobleaching and moisture ingress.

Solubility & Stock Preparation

-

Solvents: Soluble in DMSO, DMF, Acetonitrile. Poorly soluble in water.

-

Stock Solution Stability:

-

DMSO Stock (10 mM): Stable for ~1 month at -20°C.

-

Aqueous Working Solution: Prepare immediately before use. Spontaneous hydrolysis in water (background signal) increases significantly after 4 hours.

-

Part 4: Emergency Response & First Aid

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. Seek Medical Attention. | High risk of corneal damage from 2-naphthol release. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Lipophilic nature facilitates dermal absorption. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Vomiting may re-expose the esophagus to the irritant. |

| Spill | Absorb with inert material (sand/vermiculite). Do not flush to sewer. | High aquatic toxicity requires containment. |

Part 5: Experimental Workflow & Visualization

Workflow: H₂S Detection Mechanism

The following diagram illustrates the chemical pathway that dictates both the experimental utility and the safety hazards of the compound.

Caption: Figure 1. Reaction pathway showing the cleavage of the ester probe by Hydrogen Sulfide.[1] The release of 2-Naphthol provides the fluorescent signal but also constitutes the primary toxicological hazard.

Decision Tree: Safety & Disposal

Caption: Figure 2. Waste disposal decision tree. Aqueous streams containing the hydrolyzed probe must be treated to neutralize the bioactive 2-naphthol before disposal.

Part 6: References

-

Liu, C., et al. (2016). Rational Design of a Fluorescent Probe for Detection of Hydrogen Sulfide. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Physical Properties of 2-Thiophenecarboxylic acid, 2-naphthyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Photophysical Characteristics of Naphthalen-2-yl Thiophene-2-carboxylate

This guide provides a comprehensive technical overview of the anticipated photophysical characteristics of naphthalen-2-yl thiophene-2-carboxylate, a molecule of significant interest for researchers in materials science and drug development. Drawing upon established principles of photochemistry and data from analogous naphthalene and thiophene derivatives, this document outlines the expected spectroscopic behavior, key photophysical parameters, and the experimental methodologies required for their validation.

Introduction: A Molecule of Interest

Naphthalen-2-yl thiophene-2-carboxylate integrates two key chromophoric units: a naphthalene ring and a thiophene-2-carboxylate moiety. This combination is expected to yield unique photophysical properties stemming from the interplay of their respective electronic structures. The naphthalene component is a well-characterized polycyclic aromatic hydrocarbon known for its strong UV absorption and fluorescence.[1][2] The thiophene-2-carboxylate unit, a sulfur-containing heterocycle, also contributes to the electronic landscape and can influence properties such as intramolecular charge transfer (ICT).[3][4] The ester linkage between these two systems provides a degree of electronic communication while also influencing the overall molecular geometry. Understanding the photophysical behavior of this hybrid molecule is crucial for its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Synthesis and Structural Considerations

Proposed Synthesis: Esterification of 2-Naphthol and Thiophene-2-carbonyl chloride

A likely synthetic pathway involves the reaction of 2-naphthol with thiophene-2-carbonyl chloride in the presence of a non-nucleophilic base such as triethylamine or pyridine. This reaction would proceed via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of Naphthalen-2-yl Thiophene-2-carboxylate

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Acyl Chloride Addition: Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture. The addition is typically performed at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Proposed synthesis workflow for naphthalen-2-yl thiophene-2-carboxylate.

Photophysical Characterization: A Technical Deep Dive

The photophysical properties of an organic molecule describe its interaction with light, specifically the processes of absorption, emission, and non-radiative decay.[5] A comprehensive characterization of naphthalen-2-yl thiophene-2-carboxylate would involve a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum reveals the electronic transitions from the ground state to various excited states. For naphthalen-2-yl thiophene-2-carboxylate, the spectrum is expected to be a composite of the transitions associated with the naphthalene and thiophene-2-carboxylate moieties.

-

Expected Spectral Features: The naphthalene chromophore typically exhibits strong absorption bands in the UV region, often with vibronic fine structure.[1] The thiophene ring will also contribute to the absorption profile. The conjugation between the two rings through the ester linkage is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to the individual chromophores. The primary absorption is anticipated to be due to a π→π* transition.[6]

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

-

Data Acquisition: Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Plot absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) should be determined. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence is the emission of light from a singlet excited state. The fluorescence spectrum provides information about the energy of the lowest singlet excited state (S₁) and the efficiency of the radiative decay process.

-

Expected Emission Characteristics: Naphthalene derivatives are known to be fluorescent.[7][8] The emission of naphthalen-2-yl thiophene-2-carboxylate is expected to be in the UV or visible region. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, will provide insights into the geometric relaxation in the excited state. The presence of the thiophene moiety may influence the fluorescence quantum yield and lifetime.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a fluorescence-grade solvent in a quartz cuvette.

-

Instrument Setup: Use a spectrofluorometer. Select an excitation wavelength (λex) corresponding to an absorption maximum of the compound.

-

Data Acquisition: Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Data Analysis: Plot fluorescence intensity versus wavelength to obtain the emission spectrum and determine the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.

-

Methodology: The relative method is commonly employed, where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield. For a compound emitting in a similar region to naphthalene, a suitable standard could be quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or naphthalene itself in cyclohexane (Φf ≈ 0.23).[2][8] The quantum yield of 2-naphthol in cyclohexane is reported to be 0.32.[9]

Experimental Protocol: Relative Quantum Yield Determination

-

Standard and Sample Preparation: Prepare a series of solutions of both the sample and the standard of known quantum yield in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Data Acquisition: Measure the absorption and fluorescence emission spectra for all solutions.

-

Data Analysis: The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Caption: Workflow for the photophysical characterization of the target molecule.

Solvatochromism

Solvatochromism is the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity.[10][11] This phenomenon can provide insights into the nature of the excited state. A significant solvatochromic shift often indicates a change in the dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) state.[7]

-

Expected Behavior: Given the electron-donating nature of the thiophene ring and the electron-accepting potential of the naphthalene system (or vice-versa depending on the specific electronic interactions), some degree of ICT is plausible. This would manifest as a red-shift in the emission spectrum in more polar solvents, as the polar solvent molecules stabilize the more polar excited state.

Tabulated Photophysical Data (Anticipated)

The following table summarizes the anticipated photophysical properties of naphthalen-2-yl thiophene-2-carboxylate based on the analysis of its constituent chromophores and related compounds. These values are predictive and require experimental verification.

| Property | Anticipated Value / Observation | Rationale / Comparison |

| λmax (Absorption) | 280-350 nm | Based on the absorption of naphthalene and thiophene derivatives.[1][3] |

| ε (Molar Extinction Coeff.) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical for π→π* transitions in aromatic systems. |

| λem (Emission) | 350-450 nm | Expected emission red-shifted from naphthalene due to extended conjugation. |

| Stokes Shift | 50-100 nm | A moderate Stokes shift is expected, indicative of some geometric relaxation. |

| Φf (Quantum Yield) | 0.1 - 0.5 | Naphthalene has a moderate quantum yield; this may be influenced by the thiophene moiety.[2] |

| Solvatochromism | Positive solvatochromism expected | Potential for intramolecular charge transfer leading to stabilization of the excited state in polar solvents.[7][10] |

Conclusion and Future Directions

Naphthalen-2-yl thiophene-2-carboxylate is poised to be a molecule with interesting photophysical properties, arising from the electronic interplay between its naphthalene and thiophene-2-carboxylate components. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound. Future work should focus on the experimental validation of these predicted properties, including the investigation of its excited-state dynamics through time-resolved fluorescence spectroscopy. A thorough understanding of its photophysics will be paramount in harnessing its potential for advanced applications in materials science and medicinal chemistry.

References

-

ResearchGate. (n.d.). (a) UV/Vis absorption and (b) fluorescence spectra of thiophene‐fused... Retrieved from [Link]

-

ResearchGate. (n.d.). Photoinduced Electron Transfer in Naphthalene Diimide End-Capped Thiophene Oligomers | Request PDF. Retrieved from [Link]

-

Techniques de l'Ingénieur. (2018, March 10). Photophysics of organic molecules. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Thiophene functionalized naphthalene diimide for the sensitive detection of nitroaromatics. Retrieved from [Link]

-

ResearchGate. (2025, November 1). Photophysical and Photochemical Properties of Organic Molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives | Request PDF. Retrieved from [Link]

-

RSC Publishing. (n.d.). A comprehensive investigation of the electronic spectral and photophysical properties of conjugated naphthalene–thiophene oligomers. Retrieved from [Link]

-

eGrove. (2023). "Photophysical Characterization of Small Organic Molecules Via Time-Res" by Cameron Luke Smith. Retrieved from [Link]

-

Synthesis and Photophysical Properties of Fluorescent Molecules with Aggregation-Induced Emission and Excited-State Intramolecular Proton Transfer Properties. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]

-

American Institute of Physics. (2001, September 22). Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. Retrieved from [Link]

-

Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s. (2015, January 13). Retrieved from [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. (2010, April 5). Retrieved from [Link]

-

PMC. (2025, August 28). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). A naphthalene–thiophene hybrid molecule as a fluorescent AND logic gate with Zn2+ and OAc− ions as inputs: cell imaging and computational studies. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A naphthalene–thiophene–naphthalene diazomethine triad solvated with dichloromethane. Retrieved from [Link]

-

MDPI. (2025, March 24). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved from [Link]

-

TSI Journals. (n.d.). substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf. Retrieved from [Link]

-

MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Retrieved from [Link]

-

PMC. (2017, August 30). Organic molecule fluorescence as an experimental test-bed for quantum jumps in thermodynamics. Retrieved from [Link]

-

CORE. (2011, January 29). Synthesis and Photophysical Characterizations of Thermal -Stable Naphthalene Benzimidazoles. Retrieved from [Link]

-

ResearchGate. (2022, July 6). (PDF) Benzo[b]naphtho[1,2‐d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Quantum Yield [Naphthalene] | AAT Bioquest [aatbio.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Quantum Yield [2-Naphthol] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

The Naphthalen-2-yl Thiophene-2-carboxylate Scaffold: Synthetic Protocols and Pharmacological Versatility

Executive Summary

Naphthalen-2-yl thiophene-2-carboxylate (CAS: 31123-52-1 / Generic Ref) represents a critical "hybrid pharmacophore" in medicinal chemistry. By esterifying thiophene-2-carboxylic acid (a bioisostere of benzoic acid) with 2-naphthol , researchers create a lipophilic probe (LogP ~4.12) that serves as a structural anchor in Non-Steroidal Anti-Inflammatory Drug (NSAID) development and antimicrobial screening.

This guide moves beyond basic characterization, offering optimized synthetic workflows, structure-activity relationship (SAR) logic, and validated application protocols for drug discovery professionals.

Chemical Architecture & Properties[1][2]

The molecule functions as a lipophilic ester scaffold. Its utility stems from the electronic distinctiveness of the thiophene ring (electron-rich, sulfur-containing) coupled with the planar, hydrophobic naphthalene system.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₅H₁₀O₂S | Core Scaffold |

| Molecular Weight | 254.30 g/mol | Fragment-based Drug Design (FBDD) compliant |

| LogP (Octanol/Water) | ~4.12 - 4.34 | High membrane permeability; requires DMSO for bio-assays |

| H-Bond Acceptors | 3 (C=O, Ester O, Thiophene S) | Receptor binding points |

| Rotatable Bonds | 2 | Conformational flexibility for active site docking |

Optimized Synthetic Protocols

While acid chloride coupling is common, the Steglich Esterification is the preferred method for high-purity library synthesis to avoid harsh acidic byproducts that can degrade the thiophene ring.

Method A: Steglich Esterification (DCC/DMAP)

Best for: Small-scale, high-purity library generation.

Reagents:

-

Thiophene-2-carboxylic acid (1.0 equiv)[1]

-

2-Naphthol (1.0 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalyst)

-

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve Thiophene-2-carboxylic acid (10 mmol) and 2-Naphthol (10 mmol) in 50 mL anhydrous DCM.

-

Catalyst Addition: Add DMAP (1 mmol) and cool the mixture to 0°C in an ice bath.

-

Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

-

Work-up: Filter off the DCU precipitate.[2] Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Isopropyl Alcohol (field-proven solvent for thiophene esters).

Visualization: Steglich Mechanism Workflow

Figure 1: Step-by-step mechanistic flow of the Steglich Esterification, highlighting the catalytic role of DMAP and the activation of the thiophene acid.

Pharmacological Applications[5][7][8][9][10]

The naphthalen-2-yl thiophene-2-carboxylate scaffold is not merely a chemical curiosity; it is a bio-active pharmacophore used to probe inflammation and microbial resistance.

A. Anti-Inflammatory (COX Inhibition)

Thiophene analogs are bioisosteres for phenyl rings in NSAIDs (e.g., Suprofen, Tiaprofenic acid). The addition of the naphthalene moiety increases lipophilicity, allowing the molecule to penetrate the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

-

Mechanism: The thiophene ring mimics the arachidonic acid structure, while the ester group interacts with Ser-530 in the COX active site.

-

Field Insight: In assays, this ester often serves as a prodrug or a stable transition-state mimic.

B. Antimicrobial & Antifungal

Research indicates that naphthalene-thiophene conjugates disrupt cell wall synthesis in Candida albicans and S. aureus.

-

Data Summary (Representative Potency):

| Organism | Strain | Activity Type | Est.[3][4] MIC (µg/mL)* | Mechanism |

| S. aureus | Gram (+) | Antibacterial | 12.5 - 25.0 | Membrane depolarization |

| E. coli | Gram (-) | Antibacterial | > 50.0 | Efflux pump substrate (lower efficacy) |

| C. albicans | Fungal | Antifungal | 6.25 - 12.5 | Ergosterol biosynthesis interference |

*Note: Values are representative of the thiophene-naphthalene ester class based on SAR literature [4, 6].

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR Logic Map demonstrating how specific structural regions contribute to biological activity.

Experimental Validation Protocol

To ensure data integrity when testing this molecule, follow this self-validating solubility protocol.

Solubility & Stock Preparation (The "Crash-Out" Check):

-

Challenge: The LogP of ~4.1 causes rapid precipitation in aqueous media.

-

Protocol:

-

Dissolve 10 mg of compound in 1 mL 100% DMSO (Stock: 10 mg/mL).

-

Sonicate for 5 minutes at 25°C.

-

Dilute 1:100 into Phosphate Buffered Saline (PBS).

-

Validation Step: Measure Absorbance at 600nm immediately. If OD > 0.05, micro-precipitation has occurred. Add Tween-80 (0.1%) to stabilize.

-

References

-

Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[5][6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

-

Thiophene Biological Activity: Cruz, R. M. D., et al. (2021).[7] "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[4][8] Pharmaceuticals (Basel).[7]

-

Chemical Properties & LogP: Cheméo Data Repository. "2-Thiophenecarboxylic acid, 2-naphthyl ester Chemical Properties."

-

Crystal Structure & Packing: Ke, W., et al. (2013). "Tetramer Crystal Structure of Thiophene-2-carboxylic Acid." Asian Journal of Chemistry.

-

Commercial Availability & Screening: ChemDiv Compound Catalog. "Naphthalen-2-yl thiophene-2-carboxylate Screening Libraries."[9]

-

Antimicrobial Thiophene Derivatives: Mendonça-Junior, F. J. B., et al. (2011). "Synthesis and biological evaluation of thiophene derivatives." ResearchGate / King Saud University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpsbr.org [jpsbr.org]

- 9. Compound naphthalen-2-yl thiophene-2-carboxylate - Chemdiv [chemdiv.com]

Methodological & Application

purification methods for naphthalen-2-yl thiophene-2-carboxylate

Application Note: High-Purity Isolation Strategies for Naphthalen-2-yl Thiophene-2-carboxylate

Introduction & Chemical Context

Naphthalen-2-yl thiophene-2-carboxylate (CAS: Generic/Analogous Structure) represents a class of heteroaromatic esters critical in the development of organic optoelectronics and pharmacological scaffolds. The synthesis typically involves the esterification of thiophene-2-carboxylic acid with 2-naphthol .

The Purification Challenge:

The primary difficulty in purifying this compound lies in the lipophilic nature of both the product and the starting material (2-naphthol). Furthermore, the removal of unreacted 2-naphthol is complicated by its weak acidity (

This guide details a multi-stage purification protocol designed to achieve

Table 1: Physicochemical Profile[1][2][3]

| Property | Value / Characteristic | Relevance to Purification |

| Molecular Formula | -- | |

| Molecular Weight | 254.30 g/mol | -- |

| Predicted LogP | ~4.34 | Highly lipophilic; insoluble in water. |

| Starting Material A | Thiophene-2-carboxylic acid ( | Removable via weak base ( |

| Starting Material B | 2-Naphthol ( | Requires stronger base ( |

| Solubility | DCM, EtOAc, Toluene | Excellent solubility for extraction. |

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction matrix. If the synthesis utilized Carbodiimide coupling (DCC/EDC), the urea byproduct is the primary contaminant. If Acid Chloride synthesis was used, HCl and excess base are the targets.

Critical Safety Note: Thiophene derivatives can be light-sensitive. Perform all purification steps under low light or using amber glassware where possible.

Method 1: Differential Extraction (The Chemical Filter)

This protocol is the foundation of the purification. It relies on the precise modulation of pH to selectively ionize and remove impurities while keeping the neutral ester in the organic phase.

Reagents Required:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (

)[1] -

1M Sodium Carbonate (

) or cold 0.5M NaOH -

Brine (Saturated NaCl)

Protocol:

-

Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

-

Acid Wash (Removal of Catalysts):

-

Wash the organic phase with 1M HCl (

mL). -

Mechanism:[2] Protonates DMAP or amine bases, moving them to the aqueous layer.

-

-

Weak Base Wash (Removal of Acid):

-

Wash with Saturated

( -

Mechanism:[2] Deprotonates unreacted Thiophene-2-carboxylic acid (

3.5) into its water-soluble carboxylate salt. -

Validation: Check aqueous layer pH; it should be ~8.5.

-

-

Strong Base Wash (Removal of Phenol) - CRITICAL STEP:

-

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Visual Workflow: Differential Extraction Logic

Figure 1: Differential extraction strategy targeting specific impurity pKa values.

Method 2: Flash Column Chromatography

If the extraction does not yield sufficient purity (e.g., trace naphthol remains due to partition coefficients), flash chromatography is the definitive separation method.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Protocol:

-

TLC Optimization: Run TLC in 9:1 Hexane:EtOAc.

-

Naphthalen-2-yl thiophene-2-carboxylate

. -

2-Naphthol

(often streaks/tails).

-

-

Gradient Setup:

-

Column Volume (CV) 1-3: 100% Hexane (Elutes non-polar impurities).

-

CV 4-10: 95:5 Hexane:EtOAc (Elutes product).

-

CV 11+: 80:20 Hexane:EtOAc (Flushes remaining polar impurities).

-

-

Detection: UV at 254 nm. The naphthalene moiety provides strong UV absorption.

Method 3: Recrystallization (Polishing)

For highly crystalline esters, this method provides the best aesthetic and highest purity (>99.5%) for biological assays.

Solvent System: Ethanol (EtOH) or EtOH/Water.

Protocol:

-

Dissolve the crude solid in the minimum amount of boiling Ethanol (~78°C).

-

If the solution is colored (dark yellow/orange), add activated charcoal, stir for 5 mins, and filter hot through Celite.

-

Allow the solution to cool slowly to room temperature.

-

Optional: If no crystals form, add warm water dropwise until slight turbidity persists, then cool.

-

Cool to 4°C in a refrigerator for 4 hours.

-

Filter the white/off-white needles and wash with cold 50% EtOH.

Visual Workflow: Recrystallization Logic

Figure 2: Recrystallization workflow for thermal-stable esters.

Analytical Validation (QC)

Do not assume purity based on appearance. Validate using the following metrics:

-

1H NMR (CDCl3):

-

Look for the diagnostic Thiophene protons (multiplets

7.0–7.8 ppm). -

Confirm Naphthalene protons (multiplets

7.4–8.0 ppm). -

Impurity Check: A singlet at

~5.0-5.5 ppm indicates unreacted 2-naphthol (-OH), though this is often broad.

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Solvent: ACN/Water (Gradient 50% -> 100% ACN).

-

The ester will elute late due to high lipophilicity (LogP 4.3).

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid" (Data on acidity and solubility).

-

ChemDiv. "Naphthalen-2-yl thiophene-2-carboxylate Product Data." (Physical property estimates).

Sources

Application Notes and Protocols for Naphthalen-2-yl Thiophene-2-carboxylate in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of naphthalen-2-yl thiophene-2-carboxylate, a promising organic semiconductor, in the field of organic electronics. This document offers detailed protocols for its synthesis, characterization, and integration into organic field-effect transistors (OFETs). The methodologies described herein are grounded in established principles of materials science and organic chemistry, providing a robust framework for researchers exploring novel materials for advanced electronic applications.

Introduction: The Promise of Naphthalene-Thiophene Hybrids

The convergence of naphthalene and thiophene moieties within a single molecular scaffold presents a compelling strategy for the design of high-performance organic semiconductors. The naphthalene unit, a well-known electron-rich aromatic system, offers the potential for excellent charge transport and good environmental stability.[1][2] Thiophene and its derivatives are cornerstone building blocks in organic electronics, renowned for their ability to facilitate efficient charge delocalization and intermolecular interactions, which are critical for high charge carrier mobility.[3][4]

The ester linkage in naphthalen-2-yl thiophene-2-carboxylate provides a synthetically accessible means to combine these two valuable fragments. The electronic properties of the resulting molecule are expected to be a synergistic blend of its constituent parts, making it a target of interest for applications in organic field-effect transistors (OFETs) and potentially in organic photovoltaics (OPVs). The exploration of such hybrid molecules is a vibrant area of research aimed at developing new materials with tailored electronic properties for next-generation flexible and transparent electronics.[5][6][7]

Synthesis of Naphthalen-2-yl Thiophene-2-carboxylate

The synthesis of naphthalen-2-yl thiophene-2-carboxylate is typically achieved through an esterification reaction between thiophene-2-carbonyl chloride and 2-naphthol. This method is a standard and efficient way to form the ester bond.

Synthetic Protocol: Esterification

This protocol outlines a general procedure for the synthesis of naphthalen-2-yl thiophene-2-carboxylate.

Materials:

-

Thiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

2-Naphthol

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of Thiophene-2-carbonyl chloride:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add thiophene-2-carboxylic acid (1 equivalent).

-

Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is typically used in the next step without further purification.

-

-

Esterification:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-naphthol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the 2-naphthol solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure naphthalen-2-yl thiophene-2-carboxylate.

-

Expected Characterization Data

The structure and purity of the synthesized naphthalen-2-yl thiophene-2-carboxylate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons of the naphthalene and thiophene rings. |

| ¹³C NMR | Signals for the carbonyl carbon and the aromatic carbons of both ring systems. |

| FT-IR | A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₀O₂S, MW: 254.3 g/mol ).[8] |

Application in Organic Field-Effect Transistors (OFETs)

Naphthalen-2-yl thiophene-2-carboxylate is a candidate for the active semiconductor layer in a p-type OFET. The following section details the fabrication and characterization of a bottom-gate, top-contact OFET device.

Device Fabrication Workflow

The fabrication of an OFET involves a series of sequential deposition steps, as illustrated in the following workflow diagram.

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Detailed Fabrication Protocol

Materials:

-

Highly doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)

-

Naphthalen-2-yl thiophene-2-carboxylate

-

Octadecyltrichlorosilane (OTS)

-

Toluene (anhydrous)

-

Chloroform (anhydrous)

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen.

-

Treat the substrate with an oxygen plasma for 5 minutes to remove any residual organic contaminants and to hydroxylate the surface.

-

-

Surface Modification (OTS Treatment):

-

Prepare a dilute solution of OTS in anhydrous toluene (e.g., 10 mM).

-

Immerse the cleaned substrate in the OTS solution for 30 minutes at 60 °C.

-

After immersion, rinse the substrate with fresh toluene to remove any excess OTS and then dry with a stream of nitrogen. This step creates a hydrophobic surface which promotes better film morphology of the organic semiconductor.

-

-

Organic Semiconductor Deposition:

-

Prepare a dilute solution (e.g., 0.5 - 1 mg/mL) of naphthalen-2-yl thiophene-2-carboxylate in a high-purity organic solvent like chloroform.

-

Deposit the organic semiconductor thin film onto the OTS-treated substrate via spin-coating in a controlled environment (e.g., a nitrogen-filled glovebox). A typical spin-coating recipe would be 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds.

-

Anneal the substrate on a hotplate at a temperature below the melting point of the organic semiconductor (e.g., 80-120 °C) for 30 minutes to improve the crystallinity and morphology of the film.

-

-

Electrode Deposition:

-

Place a shadow mask with the desired channel length and width onto the organic semiconductor film.

-

Deposit a 50 nm thick layer of gold (Au) through the shadow mask using thermal evaporation to define the source and drain electrodes.

-

Device Characterization

The performance of the fabricated OFETs should be characterized to determine key parameters such as charge carrier mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).

Equipment:

-

Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)

-

Probe station

Procedure:

-

Device Placement: Place the fabricated OFET device on the chuck of the probe station.

-

Contact Probes: Carefully bring the probes into contact with the source, drain, and gate electrodes.

-

Measurement:

-

Measure the output characteristics (I_ds vs. V_ds) at various gate voltages (V_gs).

-

Measure the transfer characteristics (I_ds vs. V_gs) at a constant source-drain voltage (V_ds) in both the linear and saturation regimes.

-

-

Parameter Extraction:

-

The charge carrier mobility in the saturation regime can be calculated from the transfer characteristics using the following equation: I_ds = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where:

-

I_ds is the source-drain current

-

μ is the charge carrier mobility

-

C_i is the capacitance per unit area of the gate dielectric

-

W is the channel width

-

L is the channel length

-

V_gs is the gate-source voltage

-

V_th is the threshold voltage

-

-

Expected Performance and Benchmarking

While specific performance data for naphthalen-2-yl thiophene-2-carboxylate is not yet widely reported, we can benchmark its potential against other naphthalene and thiophene-based small molecule semiconductors.

| Material Class | Typical Hole Mobility (cm²/Vs) | Typical On/Off Ratio | References |

| Naphthalene-based small molecules | 0.1 - 1.0 | 10⁵ - 10⁷ | [7] |

| Thiophene-based small molecules | 0.01 - 0.5 | 10⁴ - 10⁶ | [3] |

| Fused Naphthalene-Thiophene Systems | 1.0 - 10.0 | 10⁶ - 10⁸ | [9][10][11] |

Given its hybrid structure, naphthalen-2-yl thiophene-2-carboxylate is anticipated to exhibit p-type semiconductor behavior with mobility in the range of 0.01 to 0.5 cm²/Vs and a respectable on/off ratio. The actual performance will be highly dependent on the thin-film morphology and the device architecture.

Frontier Molecular Orbitals and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of an organic semiconductor.

Caption: Estimated energy level diagram for naphthalen-2-yl thiophene-2-carboxylate relative to the work function of gold electrodes.

These estimated energy levels suggest that hole injection from gold electrodes into the HOMO of naphthalen-2-yl thiophene-2-carboxylate should be relatively efficient, supporting its potential as a p-type semiconductor. These values are estimations based on related compounds and should be experimentally verified using techniques such as cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS).[12][13][14][15]

Conclusion and Future Outlook

Naphthalen-2-yl thiophene-2-carboxylate represents a promising molecular design for new organic semiconductors. The synthetic and fabrication protocols provided in these application notes offer a solid foundation for researchers to explore its potential in organic electronics. Future work should focus on a detailed investigation of its photophysical properties, a comprehensive study of its thin-film growth characteristics, and the optimization of device performance. Furthermore, the exploration of this material in other electronic applications, such as organic photovoltaics and light-emitting transistors, could unveil its full potential.

References

- Attimarad, M. Indian J. Pharm. Sci., 59 (1997), 128.

- ChemDiv.

- Birajdar, S. S., et al. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. PMC.

- Putala, M., et al. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors.

- Li, Y., et al. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). PMC.

- Bodedla, G., et al. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules.

- Iqbal, J., et al. Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores. Scientific Reports.

- Carneiro, M. F., et al. The role of fused thiophene and naphthalene diimide (NDI) in shaping the optical and electrical properties of.

- Putala, M., et al. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors.

- Saha, B., et al.

- BenchChem. Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Organic Field-Effect Transistors (OFETs).

- Sharma, S., et al.

- Larock, R. C., et al.

- ResearchGate. Energies of the HOMO and LUMO levels for the tested naphthalene dimides... | Download Scientific Diagram.

- ResearchGate. The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the...

- Sigma-Aldrich. 2-NAPHTHALEN-2-YL-BENZO(B)THIOPHENE AldrichCPR.

- Sigma-Aldrich. 2,5-DI-NAPHTHALEN-2-YL-THIOPHENE AldrichCPR.

- Lumtec. Organic Thin-Film Transistor (OTFT) / Organic Field-Effect Transistor (OFET).

- Zhang, Y., et al.

- Dell'Aglio, R. J., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- Yoshida, T., et al. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. Scientific Research Publishing.

- Ali, H. A., et al. Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry.

- ResearchGate. Comparisons of calculated HOMO and LUMO energies of fl uorescent probes...

- FreiDok plus.

- ResearchGate. Alkylated Dinaphtho[2,3-b:2′,3′-f]Thieno[3,2-b]Thiophenes (Cn-DNTTs): Organic Semiconductors for High-Performance Thin-Film Transistors.

- BenchChem. Application of Naphthacene and its Derivatives in Organic Solar Cells: A Technical Overview and Experimental Protocols.

- DiVA. Nonfullerene acceptors from thieno[3,2- b]thiophene-fused naphthalene donor core with six-member.

- Organic Electronics. Organic thin-film transistors with excellent stability in ambient air.

- Wikipedia. Thiophene-2-carboxylic acid.

- Google Patents. WO2007146250A3 - Naphthalene-based semiconductor materials and methods of preparing and use thereof.

- Nanoscale. High-speed solution shearing of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) organic semiconductors.

- NIST. 2-Thiophenecarboxaldehyde.

- ResearchGate. (PDF)

Sources

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound naphthalen-2-yl thiophene-2-carboxylate - Chemdiv [chemdiv.com]

- 9. researchgate.net [researchgate.net]

- 10. fkf.mpg.de [fkf.mpg.de]

- 11. High throughput processing of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) organic semiconductors - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting low conversion in thiophene esterification reactions

Welcome to the Technical Support Center for Thiophene Esterification Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiophene esters. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide for Low Conversion

Low conversion is one of the most frequently reported issues in thiophene esterification. This section breaks down the potential causes and provides actionable solutions.

Issue 1: The reaction has stalled with significant starting material remaining.

This is often indicative of the reaction reaching equilibrium, a common characteristic of Fischer-Speier esterification, or a catalyst-related problem.

Q1: My Fischer esterification of 2-thiophenecarboxylic acid has stopped at around 60-70% conversion, even after several hours at reflux. What's happening and how can I drive it to completion?

A: The Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2] The leveling-off of your conversion rate strongly suggests that the reaction has reached its equilibrium point. To achieve a higher yield, you must shift the equilibrium towards the product side by applying Le Châtelier's principle.[1][3]

Solutions:

-

Increase the concentration of a reactant: The most straightforward approach is to use a large excess of the alcohol, which can often serve as the reaction solvent.[1] Using a 10-fold excess of the alcohol can significantly increase the yield of the ester.[2]

-

Remove water as it forms: Water is a product of the reaction, and its removal will continuously shift the equilibrium towards the ester. This can be achieved by:

-

Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene or hexane that forms an azeotrope with water is a highly effective method.[2] As the azeotrope distills, the water is collected in the trap, preventing it from participating in the reverse reaction.

-

Using a drying agent: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed.

-

Q2: I'm attempting a Steglich esterification of a substituted thiophene carboxylic acid, and my yield is very low, with a significant amount of a white precipitate. What is this precipitate and how can I improve my yield?

A: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the coupling agent dicyclohexylcarbodiimide (DCC). However, a low yield of your desired ester, accompanied by the consumption of your starting carboxylic acid, often points to the formation of a stable N-acylurea byproduct.[4][5] This occurs through an O-to-N acyl migration of the O-acylisourea intermediate, a competing reaction that is particularly problematic in some solvents like THF.[4]

Solutions:

-

Catalyst is crucial: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is critical for an efficient Steglich esterification.[5][6] DMAP acts as an acyl transfer agent, forming a reactive intermediate that is less prone to the N-acylurea side reaction.[5]

-

Solvent choice matters: Dichloromethane (DCM) is known to limit the formation of the N-acylurea byproduct compared to solvents like THF or dioxane.[4]

-

Acid catalyst addition: In some cases, particularly with less nucleophilic alcohols or challenging substrates, the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA·H2O) can eliminate the formation of the N-acylurea and improve yields.[4]

Issue 2: The reaction is very slow or does not proceed at all.

This can be due to issues with the catalyst, reaction conditions, or the substrates themselves.

Q3: I'm trying to esterify a sterically hindered thiophene derivative, and the reaction is incredibly slow. What are my options?

A: Steric hindrance around the carboxylic acid or the alcohol can significantly impede the rate of esterification.[1] For sterically demanding substrates, standard Fischer-Speier conditions may not be effective.

Solutions:

-

Switch to a more powerful esterification method:

-

Steglich Esterification: This method is well-suited for sterically hindered substrates as it proceeds under milder conditions.[5]

-

Yamaguchi Esterification: This protocol, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP, is highly effective for the synthesis of sterically hindered esters.[7]

-

Acid Chloride Formation: A two-step approach where the thiophene carboxylic acid is first converted to the more reactive acid chloride (using, for example, thionyl chloride or oxalyl chloride) followed by reaction with the alcohol is a classic and effective strategy.[8][9]

-

-

Increase Reaction Temperature: For Fischer esterifications, increasing the temperature can increase the reaction rate, but be mindful of potential side reactions or decomposition at excessively high temperatures.[1]

Q4: My acid catalyst for a Fischer esterification seems to be inactive. What could be the cause?

A: The most common reason for catalyst deactivation in this context is the presence of moisture.

Solutions:

-

Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your alcohol and thiophene carboxylic acid are as dry as possible. Even small amounts of water can hydrolyze the catalyst and inhibit the reaction.

-

Use a fresh catalyst: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) has not been degraded by atmospheric moisture.

Section 2: Frequently Asked Questions (FAQs)

Q5: Does the sulfur atom in the thiophene ring interfere with common esterification catalysts?

A: Generally, for acid-catalyzed reactions like the Fischer esterification, the sulfur atom in the thiophene ring is relatively unreactive and does not significantly interfere with proton-based catalysts. However, in reactions involving metal catalysts, the sulfur can act as a ligand and potentially poison the catalyst. For instance, while not a direct esterification, in palladium-catalyzed carbonylation to form thiophene esters, the choice of ligands is crucial.[10] For standard esterification methods, catalyst poisoning by the thiophene sulfur is not a primary concern.

Q6: I am observing some color change and formation of byproducts during my thiophene esterification. What could be the side reactions?

A: Thiophene rings, while aromatic, can be susceptible to certain side reactions under harsh conditions.

-

Electrophilic substitution: Under strongly acidic conditions and at elevated temperatures, there is a possibility of electrophilic attack on the electron-rich thiophene ring, leading to sulfonation or other side reactions. This is more likely if using a large excess of a strong acid catalyst like sulfuric acid.

-

Decomposition: Some substituted thiophenes can be sensitive to high temperatures or strong acids, leading to decomposition and the formation of colored impurities. If you observe significant darkening of your reaction mixture, consider using milder conditions or a different esterification method.

Q7: What is the best way to purify my thiophene ester?

A: The purification method will depend on the physical properties of your ester and the nature of the impurities.

-

Work-up: Before purification, a thorough aqueous work-up is essential. This typically involves washing the organic layer with a dilute base (like sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a wash with brine.[11]

-

Column Chromatography: This is a versatile method for separating the ester from byproducts and unreacted starting materials.[12] A solvent system of ethyl acetate and hexane is a common starting point for TLC analysis to determine the optimal mobile phase.[12] For acid-sensitive esters, the silica gel can be deactivated by adding a small amount of triethylamine (1-2%) to the eluent.[12]

-

Distillation: If your thiophene ester is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger-scale reactions.[13]

-

Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.[12]

Section 3: Experimental Protocols & Data

Protocol 1: Fischer-Speier Esterification of 2-Thiophenecarboxylic Acid

This protocol describes the synthesis of ethyl 2-thiophenecarboxylate.

Materials:

-

2-Thiophenecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Toluene (optional, for Dean-Stark)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add 2-thiophenecarboxylic acid (1.0 eq).

-

Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also act as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

-

If using a Dean-Stark trap, fill it with toluene and attach the reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by vacuum distillation or column chromatography.

Protocol 2: Modified Steglich Esterification of a Thiophene Carboxylic Acid

This protocol is adapted for substrates where side reactions are a concern.[4]

Materials:

-

Thiophene carboxylic acid (1.0 eq)

-

Alcohol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (catalytic amount, optional)

-

Anhydrous dichloromethane (DCM)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the thiophene carboxylic acid, alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Add the DCC in one portion. If using, add the catalytic p-TSA·H2O at this stage.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the precipitated N,N'-dicyclohexylurea (DCU).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Table 1: Troubleshooting Summary for Low Conversion in Thiophene Esterification

| Symptom | Potential Cause | Recommended Solution(s) |

| Reaction stalls at <90% conversion | Equilibrium reached (Fischer) | Use excess alcohol; Remove water (Dean-Stark); Use a drying agent. |

| Low yield with precipitate (Steglich) | N-acylurea formation | Add catalytic DMAP; Use DCM as solvent; Add catalytic p-TSA.[4][5] |

| Very slow or no reaction | Steric hindrance | Switch to Steglich or Yamaguchi esterification; Convert to acid chloride first.[1][5][7] |

| Inactive catalyst | Use anhydrous reagents and solvents; Use fresh catalyst. | |

| Darkening of reaction mixture | Decomposition/Side reactions | Use milder conditions (lower temp); Switch to a milder esterification method (e.g., Steglich). |

Section 4: Visual Diagrams

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low conversion in thiophene esterification.

Relationship between Esterification Methods and Substrate Sensitivity

Caption: Selection guide for thiophene esterification methods based on substrate.

References

-

ResearchGate. (2024). How can monoalkylated and dialkylated thiophenes be separated? ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

Holmberg, K., Hansen, B., Wennerström, O., Enzell, C. R., Åkeson, Å., & Lundquist, G. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Journal of Organic Chemistry. Retrieved from [Link]

-

Nefedov, O. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. In Books - The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Graduate Thesis. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. Retrieved from [Link]

- Google Patents. (n.d.). CN102432589A - Method for purifying thiophene by azeotropic distillation.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. Retrieved from [Link]

-

Semantic Scholar. (2023). Steglich esterification. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Retrieved from [Link]

- Google Patents. (n.d.). US2744917A - Process for the preparation of thiophene dicarboxylic acid.

- Google Patents. (n.d.). EP0639188A1 - Process for preparing thiophene and its derivatives.

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

-

Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

PubMed. (1995). Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

-

ResearchGate. (2025). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Retrieved from [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

-

MDPI. (2024). Removal of Thiophenol from Water Using Sepiolite. Retrieved from [Link]

-

Youngstown State University. (n.d.). Removal of Lead Ions from Water Using Thiophene-Functionalized Metal-Organic Frameworks. Retrieved from [Link]

-

National Institutes of Health. (2021). Mutual inhibition effect of sulfur compounds in the hydrodesulfurization of thiophene, 2-ethylthiophene and benzothiophene ternary mixture. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-